molecular formula C9H12N2 B3058695 Indan-1-YL-hydrazine CAS No. 91182-13-7

Indan-1-YL-hydrazine

Cat. No. B3058695
CAS RN: 91182-13-7
M. Wt: 148.2 g/mol
InChI Key: ZGFAEQGIQBHZMQ-UHFFFAOYSA-N
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Description

Indan-1-YL-hydrazine is a chemical compound with the molecular formula C9H12N2 . It is a special chemical offered by several providers .


Synthesis Analysis

The synthesis of Indan-1-YL-hydrazine or similar compounds often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A common approach starts from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of Indan-1-YL-hydrazine consists of a hydrazine group attached to an indanone ring . The molecular weight of this compound is 148.21 .


Chemical Reactions Analysis

Indan-1-YL-hydrazine, like other hydrazine derivatives, can participate in various chemical reactions. For instance, it can undergo [3+2] cycloaddition reactions with aryl nitrile oxide . Also, it can be involved in the synthesis of 1H- and 2H-indazoles via transition metal-catalyzed reactions .


Physical And Chemical Properties Analysis

Indan-1-YL-hydrazine has a predicted boiling point of 298.3±20.0 °C and a density of 1.12±0.1 g/cm3 .

Safety and Hazards

Safety data sheets suggest that Indan-1-YL-hydrazine could be harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Research on Indan-1-YL-hydrazine and similar compounds is ongoing. For instance, thiazolyl hydrazone derivatives of 1-indanone have shown promising anticancer activity . Also, plant-mediated enantioselective transformation of indan-1-one and indan-1-ol has been studied, which could open new possibilities for the synthesis of enantiopure compounds .

properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFAEQGIQBHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633058
Record name (2,3-Dihydro-1H-inden-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91182-13-7
Record name (2,3-Dihydro-1H-inden-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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